Cas no 956576-48-0 (6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide)
6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
- 6-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide
- BBL037620
- STK502507
- R6868
- 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
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- MDL: MFCD03419878
- Inchi: 1S/C11H16N2OS/c1-2-7-3-4-8-9(11(14)13-12)6-15-10(8)5-7/h6-7H,2-5,12H2,1H3,(H,13,14)
- InChI Key: KCYUHNSKVLQILF-UHFFFAOYSA-N
- SMILES: S1C=C(C(NN)=O)C2=C1CC(CC)CC2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Topological Polar Surface Area: 83.4
Experimental Properties
- Density: 1.2±0.1 g/cm3
6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB404838-500 mg |
6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide |
956576-48-0 | 500MG |
€313.80 | 2023-02-03 | ||
| abcr | AB404838-1 g |
6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide |
956576-48-0 | 1g |
€406.00 | 2023-04-25 | ||
| abcr | AB404838-5 g |
6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide |
956576-48-0 | 5g |
€1074.00 | 2023-04-25 | ||
| Matrix Scientific | 029844-500mg |
6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide |
956576-48-0 | 500mg |
$189.00 | 2023-09-06 | ||
| TRC | E017130-100mg |
6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide |
956576-48-0 | 100mg |
$ 185.00 | 2022-06-02 | ||
| TRC | E017130-250mg |
6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide |
956576-48-0 | 250mg |
$ 380.00 | 2022-06-02 | ||
| TRC | E017130-500mg |
6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide |
956576-48-0 | 500mg |
$ 600.00 | 2022-06-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392302-250mg |
6-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide |
956576-48-0 | 97% | 250mg |
¥1728.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392302-1g |
6-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide |
956576-48-0 | 97% | 1g |
¥3744.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392302-5g |
6-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide |
956576-48-0 | 97% | 5g |
¥12960.00 | 2024-04-24 |
6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide Suppliers
6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Introduction to 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide (CAS No. 956576-48-0)
6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide, identified by its Chemical Abstracts Service (CAS) number 956576-48-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiophene family, a structural motif widely recognized for its pharmacological significance. The presence of a hydrazide functional group at the 3-position of the benzothiophene ring introduces unique reactivity and potential biological activity, making it a valuable scaffold for drug discovery and development.
The 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide structure combines the aromatic stability of the benzothiophene core with the nucleophilic properties of the hydrazide moiety. This dual functionality has been exploited in various synthetic strategies to develop novel bioactive molecules. In recent years, there has been a surge in research focusing on benzothiophene derivatives due to their demonstrated efficacy in modulating multiple biological pathways. The 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide compound represents a promising candidate for further exploration in this domain.
One of the most compelling aspects of 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is its potential application in the development of therapeutic agents targeting neurological disorders. Studies have indicated that benzothiophene derivatives can interact with specific enzymes and receptors involved in neurodegenerative processes. The hydrazide group provides a versatile handle for further chemical modifications, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule. This flexibility has made 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide an attractive intermediate in synthetic chemistry.
Recent advancements in computational chemistry have enabled more efficient virtual screening of potential drug candidates. The three-dimensional structure of 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide has been used in molecular docking simulations to predict its interaction with biological targets such as kinases and transcription factors. These simulations have provided insights into the binding affinity and mode of action of the compound, guiding experimental efforts toward optimizing its therapeutic potential. The integration of computational methods with traditional wet chemistry has accelerated the discovery pipeline for novel pharmaceuticals.
The synthesis of 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide involves multi-step organic transformations that highlight the synthetic versatility of benzothiophene scaffolds. Key steps include cyclization reactions to form the tetrahydrobenzothiophene core followed by functionalization at the 3-position with a hydrazide group. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, reducing unwanted byproducts and improving yields. Such improvements are crucial for scaling up production and making high-quality intermediates like 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide more accessible for industrial applications.
In addition to its pharmaceutical applications, 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide has shown promise in materials science research. The unique electronic properties of benzothiophene derivatives make them suitable candidates for organic semiconductors and optoelectronic devices. Researchers have explored incorporating these compounds into polymer matrices to enhance charge transport properties. The hydrazide group can also be used to link benzothiophene units into larger supramolecular structures, offering new possibilities for designing advanced materials with tailored functionalities.
The safety profile of 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is another critical consideration in its development as a potential therapeutic agent. Preclinical studies have been conducted to assess its toxicity and metabolic stability under various conditions. These studies have provided valuable data on dosing regimens and potential side effects that must be considered before moving to human trials. The hydrazide group requires careful handling due to its reactivity with biological molecules but also offers opportunities for targeted drug delivery systems through conjugation with biomolecules such as peptides or antibodies.
The future direction of research on 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is likely to focus on expanding its therapeutic applications beyond neurological disorders. Preliminary studies suggest that this compound may also exhibit anti-inflammatory and anticancer properties by modulating key signaling pathways involved in disease progression. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical practice. Continued investment in synthetic chemistry and biophysical studies will further elucidate the mechanisms by which 6-Ethyl-4,5, 67 -tetrahydro - 1 -benzoth ioph ene - 3 -car bohydr az ide exerts its effects at both molecular and cellular levels.
In conclusion, 65 Eth yl - 45, 67 -tetr ah ydro - 71 -ben z o th i oph ene - 73 car bohydr az ide ( C A S N o . 95 65 76 - 48 - 00 ) represents a structurally intriguing compound with significant potential across multiple fields including pharmaceuticals, materials science, and computational chemistry。 Its unique combination of functional groups makes it an excellent scaffold for developing novel bioactive molecules, while advances in synthetic methodologies have made it more accessible than ever before。 As research continues to uncover new applications for this versatile compound, it is likely to play an increasingly important role in addressing some of today's most pressing scientific challenges。
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